molecular formula C12H10OSn B1583341 Diphenyltin oxide CAS No. 2273-51-0

Diphenyltin oxide

Cat. No. B1583341
CAS RN: 2273-51-0
M. Wt: 288.92 g/mol
InChI Key: VPPWQRIBARKZNY-UHFFFAOYSA-N
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Description

Diphenyltin oxide is a chemical compound with the empirical formula C12H10OSn . It is used in laboratory chemicals .


Synthesis Analysis

Compounds of diphenyltin carboxylates were prepared by using two different ligands i.e. cyclopropane and cyclopentane . The solvent used for this purpose was CDCl3 . The NMR spectra of 13C and 119Sn of CDCl3 solution of these compounds have been recorded .


Molecular Structure Analysis

The linear formula of Diphenyltin oxide is (C6H5)2Sn(=O) . Its molecular weight is 288.92 .


Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .


Physical And Chemical Properties Analysis

Diphenyltin oxide is a solid substance . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Specific Scientific Field

Biomedical Sciences - Oncology

Summary of the Application

Diphenyltin oxide has been used in the synthesis of organotin carboxylate compounds, which have shown promising results as anticancer agents against leukemia cancer cells .

Methods of Application or Experimental Procedures

The compounds were synthesized by reacting diphenyltin(IV) oxide with respective carboxylic acids. The synthesized compounds were then characterized using NMR, FTIR, and UV–Vis spectroscopies, microelemental analyzer, and melting point apparatus .

Results or Outcomes

The synthesized compounds were tested as anticancer agents, revealing that some derivatives exhibit significant activity against leukemia cancer cells .

Application in High-Entropy Oxides

Specific Scientific Field

Material Sciences

Summary of the Application

High-entropy oxides, including those that can be formed with diphenyltin oxide, have been gaining attention due to their unique properties and potential applications in various fields .

Methods of Application or Experimental Procedures

Various methods have been used to prepare high-entropy oxides, including solid state reaction method, pyrolysis method, co-precipitation method, hydro-thermal synthesis method, and solution combustion synthesis method .

Results or Outcomes

High-entropy oxides show excellent performance, especially in energy storage materials and magnetic materials .

Application in Synthesis of High Purity Materials

Specific Scientific Field

Material Sciences

Summary of the Application

Diphenyltin oxide is often used in the synthesis of high purity materials. These materials can be produced in various forms and grades, including military grade, ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .

Results or Outcomes

Application in Organotin Reagents

Specific Scientific Field

Organic Chemistry

Summary of the Application

Diphenyltin oxide can be used as an organotin reagent in organic chemistry . Organotin reagents are often used in organic synthesis due to their unique reactivity.

Results or Outcomes

The use of organotin reagents can enable a variety of organic transformations, leading to the synthesis of complex organic molecules .

Application in Synthesis of Ultra High Purity Materials

Specific Scientific Field

Material Sciences

Summary of the Application

Diphenyltin oxide is often used in the synthesis of ultra high purity materials. These materials can be produced in various forms and grades, including military grade, ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .

Results or Outcomes

Application in Organotin Reagents

Specific Scientific Field

Organic Chemistry

Summary of the Application

Diphenyltin oxide can be used as an organotin reagent in organic chemistry . Organotin reagents are often used in organic synthesis due to their unique reactivity.

Results or Outcomes

The use of organotin reagents can enable a variety of organic transformations, leading to the synthesis of complex organic molecules .

Safety And Hazards

Diphenyltin oxide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

oxo(diphenyl)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315500
Record name Oxodiphenylstannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyltin oxide

CAS RN

2273-51-0, 31671-16-6
Record name Oxodiphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2273-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxodiphenylstannane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyltin oxide polymer
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Record name 2273-51-0
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Record name Oxodiphenylstannane
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Record name Oxodiphenylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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